Cytidine 2'-phosphate(2-) is a nucleotide that plays a crucial role in various biochemical processes, particularly in the synthesis of nucleic acids and the metabolism of lipids. It is a derivative of cytidine, which is a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. The phosphate group at the 2' position of the ribose sugar distinguishes this compound from other nucleotides, influencing its biological activity and interactions.
Cytidine 2'-phosphate(2-) can be derived from the hydrolysis of nucleic acids or synthesized from simpler precursors through various chemical methods. It is found in biological systems, particularly in the context of RNA metabolism and lipid biosynthesis.
Cytidine 2'-phosphate(2-) is classified as a nucleotide, specifically a ribonucleotide, due to its ribose sugar component. It falls under the category of phosphonucleotides, which are essential for cellular signaling and energy transfer.
The synthesis of Cytidine 2'-phosphate(2-) can be achieved through several methods, including:
The chemical synthesis typically requires careful control of reaction conditions, including temperature and pH, to prevent degradation of sensitive intermediates. Purification steps such as chromatography are often necessary to isolate Cytidine 2'-phosphate(2-) from by-products.
Cytidine 2'-phosphate(2-) has a molecular formula of C9H12N3O7P. Its structure consists of:
Cytidine 2'-phosphate(2-) participates in several biochemical reactions:
These reactions often require specific conditions such as controlled pH and temperature to optimize yield and minimize side reactions. Analytical techniques like high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Cytidine 2'-phosphate(2-) functions primarily as a substrate in various enzymatic reactions involved in nucleotide metabolism. Its mechanism involves:
Studies have shown that alterations in Cytidine 2'-phosphate(2-) levels can significantly impact lipid metabolism in cells, particularly in type II pneumocytes where it regulates surfactant production .
Relevant analyses indicate that Cytidine 2'-phosphate(2-) maintains stability under standard laboratory conditions but should be handled with care to avoid hydrolysis or degradation .
Cytidine 2'-phosphate(2-) has several scientific uses:
Cytidine phosphate biosynthesis fundamentally relies on the amination of uridine phosphates, a transformation exclusively occurring at the triphosphate level in biological systems. This pathway is universal across diverse organisms, from bacteria to mammals. Cytidine triphosphate (CTP) synthetase catalyzes the ATP-dependent amination of uridine triphosphate (UTP), forming CTP as the immediate precursor for all downstream cytidine phosphates, including Cytidine 2'-phosphate(2-). Crucially, this enzymatic conversion utilizes either ammonia (NH₄⁺) or the amide group of glutamine as the amino donor, depending on the organism and enzyme isoform [2].
In Escherichia coli, CTP synthetase can utilize both glutamine and free ammonia, though physiological conditions favor glutamine as the primary nitrogen source. This dual specificity is regulated: Diazo-oxo-norleucine inhibits the glutamine-dependent reaction but leaves ammonia utilization unaffected [2]. Animal cells, however, exclusively employ glutamine as the physiological amide donor for this reaction. The reaction stoichiometry is precisely defined [2]:
UTP + ATP + glutamine → CTP + ADP + glutamate + Pi
Notably, cytidine or cytidine mono/diphosphates cannot be directly aminated to their uridine counterparts. The sole route for converting cytidine compounds back to uridine derivatives involves deamination of cytidine itself by cytidine deaminase, as cytidylate deaminase acts exclusively on deoxycytidylate [2].
Table 1: Enzymatic Synthesis of Cytidine Phosphates from Uridine Precursors
Substrate | Product | Enzyme | Amino Donor | Organism Specificity | Key Cofactor |
---|---|---|---|---|---|
UTP | CTP | CTP synthetase | Glutamine or NH₄⁺ | Universal | ATP, Mg²⁺ |
Cytidine | Uridine | Cytidine deaminase | H₂O | Universal | None |
dCMP | dUMP | Deoxycytidylate deaminase | H₂O | Universal | None |
CTP synthetase is the gateway enzyme for cytidine phosphate biosynthesis, directly responsible for CTP generation. Its mechanism involves a multi-step process requiring Mg²⁺, ATP, and GTP as essential allosteric effectors. The enzyme first activates UTP by forming an enzyme-UTP-ATP intermediate, followed by amination at the C4 position of the uracil ring [3].
Purification studies of bacterial CTP synthetase reveal complex stoichiometric relationships [2]:
UTP + ATP + glutamine → CTP + ADP + glutamate + Pi
The physiological significance of this reaction extends beyond nucleotide synthesis. In type II pneumonocytes (lung cells), intracellular CMP levels critically regulate phosphatidylglycerol synthesis for pulmonary surfactant. Elevated CMP stimulates the incorporation of glycerol-3-phosphate into phosphatidylglycerol, demonstrating the metabolic integration of cytidine nucleotides with lipid metabolism. This stimulation exhibits half-maximal activation at 0.1 mM CMP, highlighting its sensitivity to cytidine phosphate pools [3].
Microbial engineering further underscores CTP synthetase’s centrality. In Bacillus subtilis, knockout of the transcriptional regulator pyrR (repressor of pyrimidine operon genes) elevates expression of CTP synthetase and associated pathway enzymes. This intervention boosts cytidine titers 3.77-fold in fermenters (7.65 g/L), confirming the enzyme’s flux-controlling role in de novo synthesis [4].
CTP synthetase is subject to multilayered regulation ensuring balanced pyrimidine nucleotide pools. Guanosine triphosphate (GTP) acts as a pivotal allosteric activator in both bacterial and mammalian systems. Partially purified E. coli CTP synthetase exhibits an absolute requirement for catalytic amounts of GTP, which functions by lowering the Km for UTP and ATP [2].
Kinetic studies demonstrate complex feedback inhibition. The reaction product, CTP, acts as a potent inhibitor, creating a negative feedback loop to prevent overaccumulation. This inhibition exhibits cooperativity, with CTP binding to regulatory sites distinct from the catalytic center. The enzyme’s sensitivity to effectors is organism-specific:
Metabolic reprogramming in engineered microbes highlights regulatory significance. In Bacillus subtilis, mutations in the transcriptional regulator CcpA (catabolite control protein A) alter central carbon metabolism, enhancing precursor supply for pyrimidine synthesis. This modification, combined with pyrR knockout, increases cytidine yield to 0.06 g/g glucose by redirecting flux through the pentose phosphate pathway and TCA cycle – primary sources of ribose-5-phosphate and aspartate (pyrimidine precursors) [4]. Similarly, attenuating acetic acid metabolism in E. coli (poxB and pta knockout) reduces carbon loss, elevating cytidine titers 11.56-fold (18.28 g/L) by minimizing overflow metabolism [5].
Table 2: Allosteric Regulation of CTP Synthetase
Effector | Concentration Range | Effect on CTP Synthetase | Biological Role | System Studied |
---|---|---|---|---|
GTP | µM–mM | Activation (↑ Vmax/↓ Km) | Links purine/pyrimidine metabolism | E. coli, Mammalian |
CTP >0.1 mM | Feedback inhibition | Prevents pyrimidine overproduction | Universal | |
PRPP | Variable | Relieves UTP inhibition* | Coordinates nucleotide synthesis | Mammalian |
ATP | mM | Substrate/activation at low levels | Energy sensing | Universal |
Table 3: Metabolic Engineering Impact on Cytidine Production
Organism | Genetic Modification | Regulatory Outcome | Cytidine Titer | Yield (g/g glucose) |
---|---|---|---|---|
Bacillus subtilis | pyrR knockout | Pyrimidine operon derepression | 7.65 g/L (fermenter) | 0.06 |
Bacillus subtilis | pyrR KO + ccpA mutation | Enhanced PPP/TCA flux; nitrogen assimilation | 2.03 g/L (flask) | 0.025 |
Escherichia coli | poxB Δ/pta Δ | Acetate reduction; redirected carbon flux | 18.28 g/L | Not reported |
Note: PPP = Pentose Phosphate Pathway; TCA = Tricarboxylic Acid Cycle [4] [5].
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